molecular formula C18H19N5O B2528098 2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2176269-76-2

2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2528098
CAS No.: 2176269-76-2
M. Wt: 321.384
InChI Key: KDGXCGUPAUAXQG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, a pyrimidine ring, and an azetidine ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a condensation reaction between a suitable amine and a diketone or aldehyde.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling Reactions: The final step involves coupling the indole, pyrimidine, and azetidine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of indole, pyrimidine, and azetidine rings, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-10-13(15-5-2-3-6-16(15)22)9-17(24)23-11-14(12-23)21-18-19-7-4-8-20-18/h2-8,10,14H,9,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXCGUPAUAXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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